1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis processes of compounds related to 1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide involve complex chemical reactions. For example, compounds with similar structures have been synthesized through reactions like the Mannich reaction and base-mediated C-arylation of nitrobenzenesulfonamides, indicating a variety of synthetic pathways that could be relevant for synthesizing our compound of interest (Giménez-Navarro et al., 2015).
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted through techniques such as X-ray crystallography, revealing detailed insights into the molecular configurations and intermolecular interactions. For instance, certain sulfonamide compounds crystallize in specific space groups, with cell parameters and hydrogen bonding patterns contributing to their stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of diverse structures with varying functional groups. For instance, reactions of dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide demonstrate the potential for creating complex molecules through reactions of stable sulfur ylides (Kinoshita et al., 1980).
Physical Properties Analysis
The physical properties of compounds closely related to 1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide, such as solubility, melting points, and crystallinity, are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data for our compound of interest is not available in the papers reviewed.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis of compounds similar to 1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide, can be inferred from studies on related molecules. These studies often involve spectral analysis (IR, NMR, MS) to identify functional groups and assess chemical stability (Kukuljan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12(19)18-10-7-13-11-14(5-6-15(13)18)22(20,21)16-8-4-9-17(2)3/h5-6,11,16H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVOOWQUGXNLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.